molecular formula C16H22N6O2 B3018353 Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate CAS No. 1904372-25-3

Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate

Cat. No. B3018353
CAS RN: 1904372-25-3
M. Wt: 330.392
InChI Key: VUVPHOKGDZIAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate” is a compound that contains a [1,2,4]triazolo[4,3-a]pyrazine core . This core is a part of a class of compounds known as triazolopyrazines, which have been found to exhibit a wide range of biological activities .

Scientific Research Applications

CDK2 Inhibitor

The compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment . The compound’s inhibitory activity against CDK2/cyclin A2 has been investigated, and it has shown significant inhibitory activity .

Cancer Treatment

The compound’s potential as a cancer treatment has been explored due to its CDK2 inhibitory activity . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .

Cell Cycle Alteration

The compound has been found to cause significant alteration in cell cycle progression . This could potentially lead to the death of cancer cells, making it a promising candidate for further investigations in cancer treatment .

Apoptosis Induction

The compound has been found to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells. This property could be beneficial in the treatment of cancer .

Antibacterial Activity

The compound’s structure is similar to that of triazolo[4,3-a]pyrazine derivatives, which have been tested for their antibacterial activities . Although the antibacterial activity of this specific compound has not been directly studied, its structural similarity to these derivatives suggests potential antibacterial applications .

Chemical Synthesis

The compound is available for purchase, indicating its use in chemical synthesis . It could be used as a starting material or intermediate in the synthesis of other complex molecules.

Future Directions

The future directions for research on “Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate” and similar compounds could include further exploration of their synthesis, biological activities, and potential applications. For instance, [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been suggested for use as energetic materials , and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines have been suggested for the treatment of multifunctional diseases .

properties

IUPAC Name

cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-12-18-19-15-14(17-6-7-22(12)15)20-8-10-21(11-9-20)16(23)24-13-4-2-3-5-13/h6-7,13H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVPHOKGDZIAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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